

BI605906: A Potent and Selective Chemical Probe for IKBKB

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BI605906**

Cat. No.: **B1666958**

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **BI605906**, a valuable chemical probe for the serine/threonine kinase IKBKB (Inhibitor of nuclear factor Kappa-B Kinase subunit Beta), also known as IKK2. IKBKB is a critical node in the canonical NF- κ B signaling pathway, a key regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer, making IKBKB a compelling target for therapeutic intervention.

BI605906 is a potent, selective, and ATP-competitive inhibitor of IKBKB. This guide details its biochemical and cellular activity, selectivity profile, and provides comprehensive experimental protocols for its use and characterization, empowering researchers to effectively utilize this probe in their investigations of IKBKB biology and its role in disease.

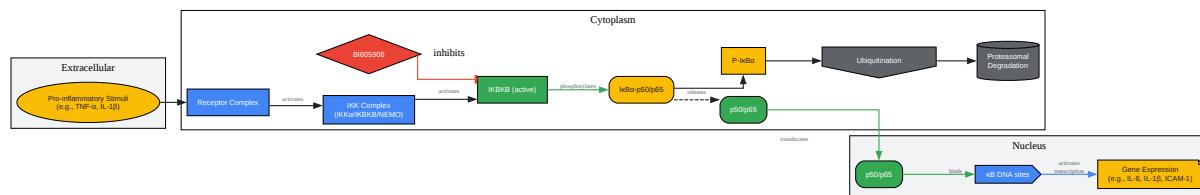
Quantitative Data Summary

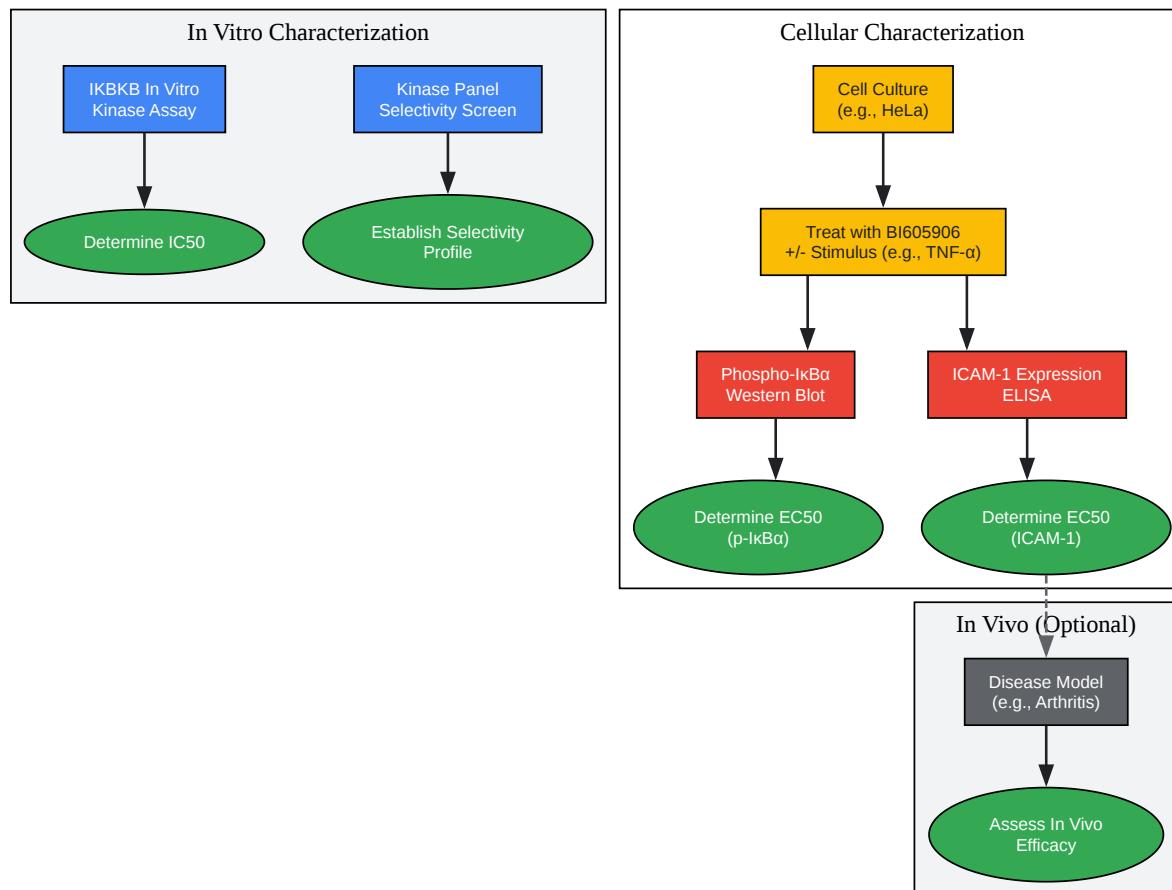
The following tables summarize the key quantitative data for **BI605906** and its inactive control, BI-5026.

Table 1: In Vitro Potency and Cellular Activity of **BI605906**

Parameter	Target/Assay	Value	Species	Notes
IC50	IKBKB (IKK β)	380 nM	Human	Assayed at 0.1 mM ATP.[1][2][3][4][5]
IKBKB (IKK β)	49 nM	Human	Human	Further optimized assay conditions.[6][7]
IKBKB (IKK β)	50 nM	Human	Human	[8]
EC50	Inhibition of phospho-I κ B α	0.9 μ M	Human	HeLa cells.[6][8]
Inhibition of ICAM-1 expression	0.7 μ M	Human	HeLa cells.	[6][8]

Table 2: Selectivity Profile of BI605906


Off-Target	IC50 / % Inhibition	Notes
IGF1 Receptor	7.6 μ M	[1][2][9]
GAK	188 nM	Kinase panel screening (397 kinases).[6][7]
AAK1	272 nM	Kinase panel screening (397 kinases).[6][7]
IRAK3	921 nM	Kinase panel screening (397 kinases).[6][7]
PDE3A	31% inhibition @ 10 μ M	Panlabs panel.[6][7]


Table 3: Properties of Negative Control BI-5026

Parameter	Target	Value
IC50	IKBKB (IKK β)	> 10 μ M
IC50	IKK α / γ	> 10 μ M

Signaling Pathway and Mechanism of Action

BI605906 acts as an ATP-competitive inhibitor of IKBKB. The canonical NF- κ B pathway is initiated by various stimuli, such as the pro-inflammatory cytokine TNF- α . This leads to the activation of the IKK complex, which comprises the catalytic subunits IKK α and IKK β (IKBKB), and the regulatory subunit NEMO (IKK γ). IKBKB then phosphorylates the inhibitory protein I κ B α , targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of I κ B α releases the NF- κ B heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. **BI605906**, by binding to the ATP pocket of IKBKB, prevents the phosphorylation of I κ B α , thereby blocking the entire downstream signaling cascade.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. blossombio.com [blossombio.com]
- 3. I κ B Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Small molecule binding to Inhibitor of nuclear factor kappa-B kinase subunit beta in an ATP non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. blossombio.com [blossombio.com]
- To cite this document: BenchChem. [BI605906: A Potent and Selective Chemical Probe for IKBKB]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666958#bi605906-as-a-chemical-probe-for-ikbkb\]](https://www.benchchem.com/product/b1666958#bi605906-as-a-chemical-probe-for-ikbkb)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com